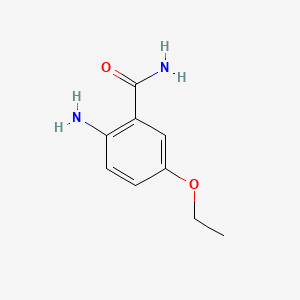

2-Amino-5-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzamide typically involves the following steps:

Nitration: The starting material, 5-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The resulting 2-amino-5-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.

Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve efficiency and yield.

Continuous Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-Amino-5-ethoxybenzamide can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Synthesis: 2-Amino-5-ethoxybenzamide serves as an intermediate in the synthesis of various heterocyclic compounds, including thiadiazines and pyrazoles.

Biology:

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

Pharmaceutical Research: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Amino-5-ethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.

Receptor Binding: Binding to receptors that modulate pain and inflammation responses.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-methoxybenzamide

- 2-Amino-4-methoxybenzamide

- 2-Ethoxybenzamide

Comparison:

- 2-Amino-5-ethoxybenzamide vs. 2-Amino-5-methoxybenzamide: The ethoxy group in this compound provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in reactivity and biological activity.

- This compound vs. 2-Amino-4-methoxybenzamide: The position of the methoxy group affects the compound’s overall reactivity and interaction with molecular targets.

- This compound vs. 2-Ethoxybenzamide: The presence of the amino group in this compound introduces additional sites for chemical reactions and potential biological interactions.

Biologische Aktivität

2-Amino-5-ethoxybenzamide is an organic compound notable for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This compound contains both amine and ethoxy functional groups, which are significant in medicinal chemistry due to their influence on biological activity and pharmacokinetics. The molecular formula of this compound is C11H15N2O, with a molecular weight of approximately 195.25 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain.

- Receptor Binding : It may also interact with receptors that modulate pain and inflammatory responses, enhancing its therapeutic potential as a non-steroidal anti-inflammatory drug (NSAID).

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Analgesic Properties : Its mechanism of action suggests potential use in pain management through modulation of inflammatory pathways.

- Antimicrobial Potential : Similar compounds have shown antimicrobial properties, indicating that this compound may also be effective against certain infections.

Case Studies

Several studies have explored the biological effects and therapeutic applications of this compound:

- In Vivo Studies on Melanoma : In a study involving B16F0 melanoma models, the compound was evaluated for its effects on tumor growth and inflammatory responses. Results indicated a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential as an adjunct therapy in cancer treatment .

- Inflammation Models : Research using turpentine-induced aseptic inflammation in mice demonstrated that treatment with this compound led to decreased inflammatory markers and improved recovery times, supporting its use in managing inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoyl chloride with ethylamine derivatives. The versatility in synthesizing this compound allows for the development of derivatives that may enhance its biological activity or target specific pathways more effectively.

| Synthesis Method | Description |

|---|---|

| Reaction with Benzoyl Chloride | Combines benzoyl chloride with ethylamine to form the amide bond. |

| Ethylation Reactions | Modifications to enhance lipophilicity and receptor binding affinity. |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for predicting its behavior in biological systems:

- Absorption : The ethoxy group increases lipophilicity, potentially enhancing absorption through biological membranes.

- Distribution : Studies suggest significant distribution to tissues involved in inflammatory responses, such as joints and skin.

Eigenschaften

IUPAC Name |

2-amino-5-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHPVCPFBUZRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.